

# Spectral Analysis of 1,10-Decanediol: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1,10-Decanediol-d20

Cat. No.: B1433862

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1,10-Decanediol, a versatile diol used as an intermediate in the production of polyesters, perfumes, and pharmaceuticals. The following sections detail its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral properties, along with the experimental protocols for data acquisition. Please note that the presented data is for the non-deuterated form of the compound, as spectral data for **1,10-Decanediol-d20** is not readily available in public databases.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the molecular structure of a material. Below are the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for 1,10-Decanediol.

### $^1\text{H}$ NMR Spectral Data

The  $^1\text{H}$  NMR spectrum of 1,10-Decanediol was acquired in deuterated chloroform ( $\text{CDCl}_3$ ). The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment                            |
|----------------------|--------------|-------------|---------------------------------------|
| 3.64                 | Triplet      | 4H          | -CH <sub>2</sub> -OH                  |
| 1.57                 | Quintet      | 4H          | -CH <sub>2</sub> -CH <sub>2</sub> -OH |
| 1.29                 | Multiplet    | 12H         | -(CH <sub>2</sub> ) <sub>6</sub> -    |

## <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum of 1,10-Decanediol was also recorded in CDCl<sub>3</sub>. The chemical shifts (δ) are reported in ppm.

| Chemical Shift (ppm) | Assignment                            |
|----------------------|---------------------------------------|
| 63.08                | -CH <sub>2</sub> -OH                  |
| 32.78                | -CH <sub>2</sub> -CH <sub>2</sub> -OH |
| 29.57                | -(CH <sub>2</sub> ) <sub>6</sub> -    |
| 29.45                | -(CH <sub>2</sub> ) <sub>6</sub> -    |
| 25.75                | -(CH <sub>2</sub> ) <sub>6</sub> -    |

## Experimental Protocol: NMR Spectroscopy

- Instrumentation: A Bruker DPX-300 spectrometer was used, operating at 300.1 MHz for <sup>1</sup>H and 75.5 MHz for <sup>13</sup>C nuclei.
- Sample Preparation: The 1,10-Decanediol sample was dissolved in deuterated chloroform (CDCl<sub>3</sub>).
- Reference: Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm).
- Temperature: The experiments were conducted at room temperature.

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The following data was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).

## Mass Spectral Data

| m/z | Relative Intensity (%) |
|-----|------------------------|
| 55  | 100.0                  |
| 68  | 88.7                   |
| 82  | 79.8                   |
| 41  | 73.7                   |
| 67  | 67.9                   |
| 69  | 50.4                   |
| 81  | 49.1                   |
| 54  | 45.8                   |
| 96  | 38.6                   |
| 31  | 37.0                   |
| 95  | 36.6                   |
| 43  | 33.2                   |
| 56  | 29.3                   |
| 83  | 27.8                   |
| 42  | 22.2                   |
| 29  | 22.4                   |
| 110 | 19.7                   |
| 70  | 19.3                   |
| 57  | 16.7                   |
| 97  | 15.9                   |
| 109 | 15.5                   |
| 27  | 13.7                   |
| 71  | 13.6                   |

|     |      |
|-----|------|
| 39  | 11.3 |
| 84  | 10.1 |
| 66  | 9.5  |
| 85  | 8.9  |
| 98  | 7.4  |
| 44  | 7.2  |
| 126 | 5.2  |
| 53  | 5.7  |
| 45  | 5.7  |
| 99  | 4.6  |
| 28  | 4.4  |
| 73  | 3.9  |
| 40  | 2.7  |
| 72  | 2.6  |
| 58  | 2.5  |
| 111 | 2.4  |
| 113 | 2.4  |
| 79  | 2.1  |
| 80  | 2.1  |
| 86  | 2.0  |
| 138 | 1.8  |
| 94  | 1.6  |
| 19  | 1.1  |
| 87  | 1.1  |

|     |     |
|-----|-----|
| 112 | 1.1 |
| 123 | 1.1 |
| 100 | 1.0 |

## Experimental Protocol: GC-MS

- Instrumentation: An ESCO EMD-05A instrument was utilized.
- Ionization: Electron Ionization (EI) was performed at 70 eV.

## Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations. The absorption bands correspond to specific functional groups.

### IR Spectral Data

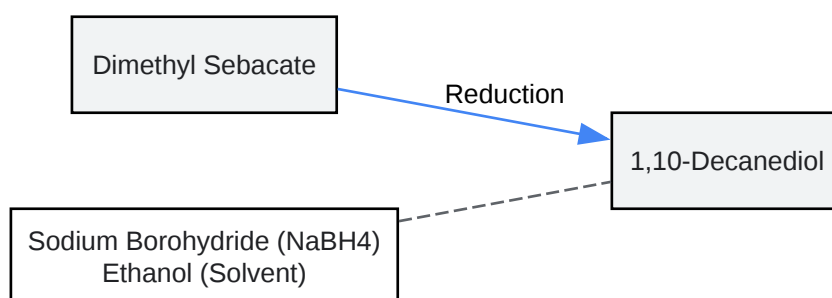
| Wavenumber (cm <sup>-1</sup> ) | Functional Group Assignment   |
|--------------------------------|-------------------------------|
| 3330 (broad)                   | O-H stretch (hydrogen-bonded) |
| 2920                           | C-H stretch (alkane)          |
| 2850                           | C-H stretch (alkane)          |
| 1465                           | C-H bend (alkane)             |
| 1055                           | C-O stretch (primary alcohol) |
| 720                            | C-H rock (alkane)             |

## Experimental Protocol: IR Spectroscopy

- Instrumentation: A Perkin-Elmer 521 grating spectrometer was used.
- Sample Preparation: The solid sample was prepared as a KBr disc.[\[1\]](#)
- State: Solid.[\[1\]](#)

## Synthesis Workflow

1,10-Decanediol can be synthesized via the reduction of dimethyl sebacate using sodium borohydride in an ethanol medium.[2] The following diagram illustrates this chemical transformation.

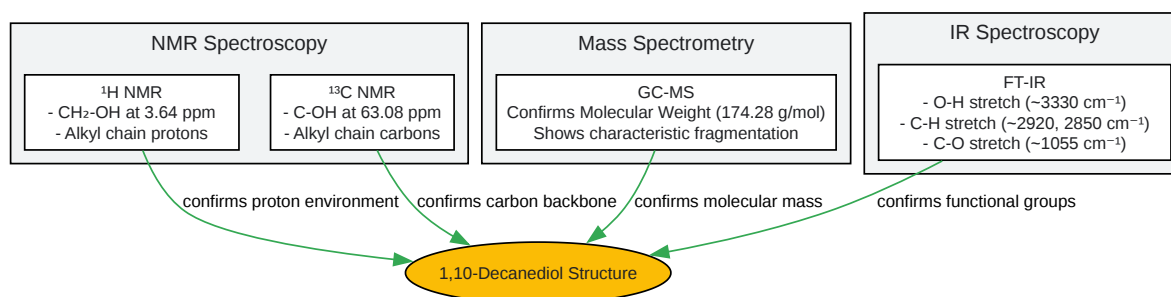


[Click to download full resolution via product page](#)

Caption: Synthesis of 1,10-Decanediol via reduction.

## Logical Relationship of Spectral Data

The combined spectral data provides a comprehensive structural confirmation of 1,10-Decanediol.



[Click to download full resolution via product page](#)

Caption: Correlation of spectral data to structure.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 1,10-Decanediol [webbook.nist.gov]
- 2. 1,10-Decanediol [webbook.nist.gov]
- To cite this document: BenchChem. [Spectral Analysis of 1,10-Decanediol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1433862#spectral-data-for-1-10-decanediol-d20-nmr-ms-ir]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)